![molecular formula C18H16FN3O B2986570 1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone CAS No. 1334372-52-9](/img/structure/B2986570.png)
1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound usually includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as line-angle formula, condensed formula, or using 3D models.
Synthesis Analysis
This involves the study of how the compound can be synthesized from available starting materials. It includes the reactions used, the reagents and conditions required, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reagents and conditions required for the reaction, the mechanism of the reaction, and the products formed.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, stability, reactivity, etc.科学的研究の応用
Synthesis and Biological Activity
Antifungal and Antimicrobial Properties : Compounds related to 1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone, such as those containing imidazole and thiazole moieties, have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these compounds exhibit activity comparable to standard drugs like chloramphenicol, cefoperazone, and amphotericin B, highlighting their potential as antimicrobial agents (Pejchal, Pejchalová, & Růžičková, 2015). Similarly, novel azetidinones and thiazolidinones derived from benzothiazole have shown promising antimicrobial properties against various strains (Mistry & Desai, 2006).
Antitumor and Antioxidant Agents : The synthesis of fused and binary 1,3,4-thiadiazoles, incorporating imidazole moieties, has been investigated for potential antitumor and antioxidant activities. Such derivatives have been evaluated as antitumor agents, indicating the wide-ranging therapeutic applications of these compounds (Hamama, Gouda, Badr, & Zoorob, 2013).
Heme Oxygenase Inhibition : Derivatives containing imidazole and ethanone moieties have been explored for their ability to inhibit heme oxygenases, enzymes involved in oxidative stress response. Such studies are crucial for understanding the therapeutic potential of these compounds in treating diseases associated with oxidative stress (Roman, Vlahakis, Vukomanovic, Nakatsu, & Szarek, 2010).
Chemical Synthesis and Characterization
Novel Complexes Construction : Research has been conducted on constructing various metal–organic frameworks using biphenyl-tetracarboxylate and flexible bis(imidazole) ligands. These frameworks, featuring diverse structures, demonstrate the role of imidazole-based ligands in material science and catalysis (Sun, Qi, Wang, Che, & Zheng, 2010).
Molecular Docking Studies : The molecular structure and potential biological interactions of related compounds have been analyzed through molecular docking studies. Such research provides insights into the mechanism of action of these compounds at the molecular level, facilitating the design of targeted therapeutic agents (Mary et al., 2015).
Safety And Hazards
This involves studying the safety measures that need to be taken while handling the compound and the hazards associated with it. It includes studying its toxicity, flammability, environmental impact, etc.
将来の方向性
This involves predicting or suggesting further studies that can be done with the compound. It could include suggesting modifications to improve its properties, suggesting new reactions or uses for the compound, etc.
Please note that the availability of this information depends on how much research has been done on the compound. For a novel or less-studied compound, some or all of this information may not be available. It’s always a good idea to consult a chemistry professional or a reliable source for accurate information.
特性
IUPAC Name |
1-[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-2-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O/c19-14-7-5-12(6-8-14)9-17(23)22-10-13(11-22)18-20-15-3-1-2-4-16(15)21-18/h1-8,13H,9-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRYCUAIDULUQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzo[d]isoxazol-3-yl)-N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)acetamide](/img/structure/B2986487.png)

![3-amino-5,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B2986489.png)
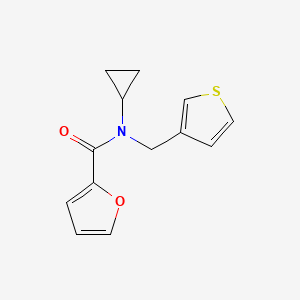
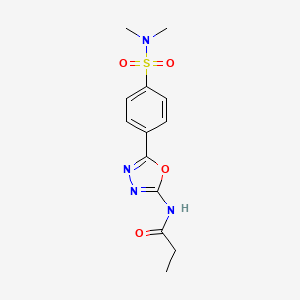
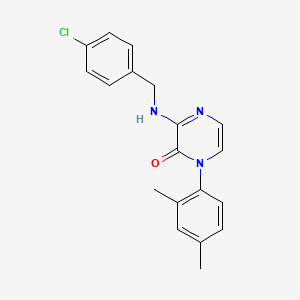
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2986499.png)
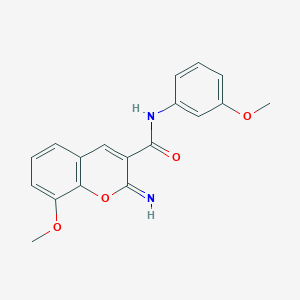
![4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2986503.png)
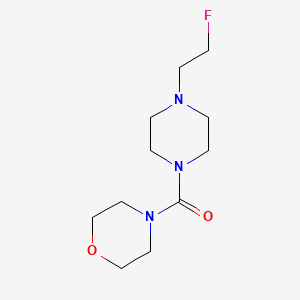
![2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2986506.png)
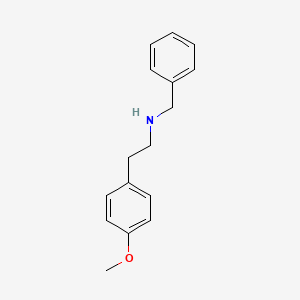
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2986509.png)
![2-{[(Benzyloxy)carbonyl]amino}-2-phenylbutanoic acid](/img/structure/B2986510.png)